molecular formula C18H29N3O3 B5502156 (3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

Cat. No. B5502156
M. Wt: 335.4 g/mol
InChI Key: WMQIIAJUQGYMFB-KDOFPFPSSA-N
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Description

The compound belongs to a class of compounds that are typically synthesized for exploring their potential in various applications, mainly in medicinal chemistry and pharmaceuticals. It features a complex structure with multiple functional groups, such as pyrazole, piperidine, and tetrahydropyran.

Synthesis Analysis

One-step synthesis methods involving the condensation of 4-piperidinones, 5-pyrazolones, and malononitrile have been described, which are likely relevant to the synthesis of the compound (Shestopalov et al., 2002). These methods emphasize convenience and efficiency in synthesizing complex structures similar to the target compound.

Molecular Structure Analysis

The molecular structure of this compound is likely to exhibit interesting features due to its multiple functional groups. The pyrazole and piperidine rings, for instance, may contribute to the overall conformation and chemical behavior of the molecule. While specific analyses of this compound's molecular structure are not detailed in the available literature, related compounds show diverse molecular geometries and interactions (Nadendla et al., 2014).

Chemical Reactions and Properties

Complex compounds with similar structures have been studied for their chemical reactivity, particularly their interactions in various chemical environments. For instance, compounds with piperidine and pyrazole components are involved in various synthetic pathways and can exhibit a range of chemical behaviors depending on the surrounding functional groups (Connor et al., 1984).

Scientific Research Applications

Synthesis and Chemical Properties

One-Step Synthesis of Substituted Compounds

A method for the one-step synthesis of substituted compounds similar to the one of interest has been described, highlighting the efficiency of three-component condensation reactions in creating complex structures, which could be applicable for synthesizing the compound (A. M. Shestopalov et al., 2002).

Synthesis of Functionalized Compounds

Another study focused on the synthesis of functionalized compounds, showcasing the versatility of such chemical frameworks in drug design and development, which may reflect on the applications of "(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol" (R. Mekheimer et al., 1997).

Therapeutic Applications and Pharmacokinetics

Cancer Research

Compounds with structures bearing resemblance to the compound of interest have been evaluated for their potential in treating cancer, underscoring the significance of such molecules in the development of new therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).

Pharmacokinetic Modeling

A study on pharmacokinetic modeling of a compound with a similar structure indicated its metabolization into different metabolites in humans, providing insights into how such compounds are processed in the body and their potential implications for drug development (R. S. Obach et al., 2018).

properties

IUPAC Name

1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-14-12-21(17(22)4-3-15-11-19-20(2)13-15)8-7-18(14,23)16-5-9-24-10-6-16/h11,13-14,16,23H,3-10,12H2,1-2H3/t14-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQIIAJUQGYMFB-KDOFPFPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C(=O)CCC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CCC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

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